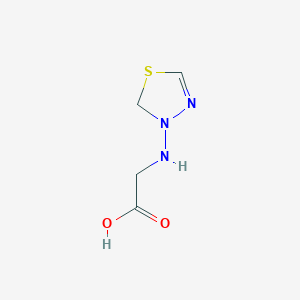
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound consists of a thiadiazole ring attached to an aminoacetic acid moiety, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives, including 2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid, typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification and characterization using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.
Substitution: Electrophiles or nucleophiles; reactions can be conducted under mild to moderate conditions, depending on the reactivity of the substituents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted thiadiazole compounds with potential biological activities .
Applications De Recherche Scientifique
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid involves its interaction with biological targets such as enzymes and DNA. The compound’s thiadiazole ring can form strong interactions with biomolecules, leading to inhibition of enzyme activity or disruption of DNA function . These interactions are facilitated by the presence of the =N-C-S- moiety and the aromaticity of the thiadiazole ring, which contribute to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: The parent compound of the class, known for its diverse biological activities.
2-Amino-1,3,4-thiadiazole: A derivative with similar biological properties but different reactivity.
5-Methyl-1,3,4-thiadiazole: Another derivative with unique chemical and biological properties.
Uniqueness
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid is unique due to the presence of the aminoacetic acid moiety, which enhances its solubility and reactivity compared to other thiadiazole derivatives. This structural feature allows for more versatile applications in various fields, including medicinal chemistry and materials science .
Propriétés
Numéro CAS |
14364-44-4 |
|---|---|
Formule moléculaire |
C4H5N3O2S |
Poids moléculaire |
159.163 |
Nom IUPAC |
2-(1,3,4-thiadiazol-2-ylamino)acetic acid |
InChI |
InChI=1S/C4H5N3O2S/c8-3(9)1-5-4-7-6-2-10-4/h2H,1H2,(H,5,7)(H,8,9) |
Clé InChI |
NQOAZWZMRWKGIC-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NCC(=O)O |
Synonymes |
Glycine, N-1,3,4-thiadiazolyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















